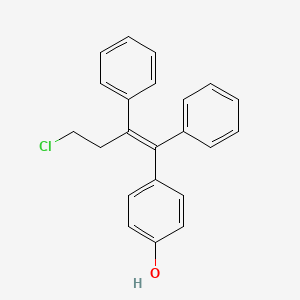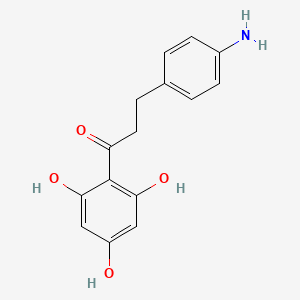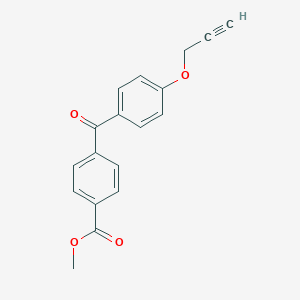![molecular formula C22H26O2 B1145212 3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE CAS No. 17092-31-8](/img/no-structure.png)
3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE involves multiple steps, starting from the appropriate steroid precursors. The key steps include:
Cyclopropanation: Introduction of the cyclopropane ring.
Chlorination: Addition of a chlorine atom at the 6th position.
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Acetylation: Formation of the acetate ester.
Industrial Production Methods
Industrial production typically involves batch processes under controlled conditions to ensure high purity and yield. The process includes:
Closed batch processes: To minimize exposure and ensure safety.
Controlled temperature and pressure: To optimize reaction conditions.
化学反応の分析
Types of Reactions
3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE undergoes several types of chemical reactions:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl groups.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Like lithium aluminum hydride.
Substitution reagents: Including halogens and nucleophiles.
Major Products
The major products formed from these reactions include various hydroxylated, chlorinated, and acetylated derivatives .
科学的研究の応用
3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on leukocyte migration.
Medicine: Investigated for its anti-androgen and progestational properties.
Industry: Utilized in the synthesis of pharmaceutical intermediates
作用機序
The compound exerts its effects primarily through its interaction with androgen receptors. It acts as an antagonist, inhibiting the binding of androgens to their receptors. This leads to a decrease in androgen-dependent processes, such as prostate growth and sebaceous gland activity .
類似化合物との比較
Similar Compounds
Cyproterone acetate: Another anti-androgen with similar properties.
Flutamide: A non-steroidal anti-androgen.
Spironolactone: A potassium-sparing diuretic with anti-androgen effects.
Uniqueness
3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for androgen receptors, making it a potent anti-androgen .
特性
CAS番号 |
17092-31-8 |
|---|---|
分子式 |
C22H26O2 |
分子量 |
322.44 |
同義語 |
3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






